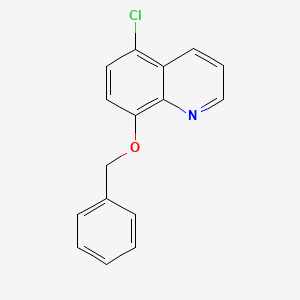
8-(Benzyloxy)-5-Chloroquinoline
描述
8-(Benzyloxy)-5-Chloroquinoline is a useful research compound. Its molecular formula is C16H12ClNO and its molecular weight is 269.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis Overview
- Starting Materials: The synthesis begins with 5-chloroquinoline.
- Benzylation Reaction: The introduction of the benzyloxy group is achieved through a reaction with benzyl bromide in the presence of a base such as potassium carbonate.
- Yield and Purity: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity for biological testing.
The biological activities of 8-(Benzyloxy)-5-Chloroquinoline have been extensively studied, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 0.0625 |
| Klebsiella pneumoniae | 18 | 0.125 |
| Pseudomonas aeruginosa | 15 | 0.250 |
| Escherichia coli (resistant) | 20 | 0.125 |
The compound exhibited notable inhibition against Staphylococcus aureus, comparable to standard antibiotics like amoxicillin. Its efficacy against antibiotic-resistant strains positions it as a promising candidate for further development in antimicrobial therapies.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity across various cancer cell lines.
Case Study: Anticancer Activity Against A549 Cells
In vitro studies on A549 human lung adenocarcinoma cells revealed:
- Cell Viability Reduction: The compound significantly reduced cell viability to approximately 66% after treatment with concentrations as low as 100 µM.
- Selectivity: It exhibited minimal toxicity towards non-cancerous human small airway epithelial cells (HSAEC-1 KT), indicating a favorable therapeutic index.
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy.
属性
分子式 |
C16H12ClNO |
|---|---|
分子量 |
269.72 g/mol |
IUPAC 名称 |
5-chloro-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C16H12ClNO/c17-14-8-9-15(16-13(14)7-4-10-18-16)19-11-12-5-2-1-3-6-12/h1-10H,11H2 |
InChI 键 |
LPPVIXWNCVGAJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














